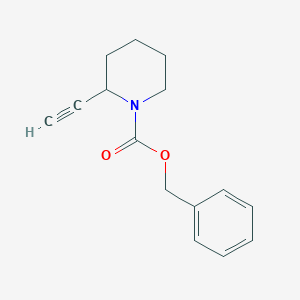
Benzyl 2-ethynylpiperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
“Benzyl 2-ethynylpiperidine-1-carboxylate” has a molecular weight of 243.3 g/mol. It contains a total of 38 bonds, including 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 (thio-) carbamate(s) (aliphatic) .Physical And Chemical Properties Analysis
“Benzyl 2-ethynylpiperidine-1-carboxylate” has a molecular weight of 243.31 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Scientific Research Applications
Application 1: Histone Deacetylase Inhibitors
- Summary of Application : Benzyl 2-ethynylpiperidine-1-carboxylate has been studied for its potential as a novel histone deacetylase (HDAC) inhibitor . HDAC inhibitors are a new class of potential therapeutic cancer agents .
- Methods of Application/Experimental Procedures : The synthesis of this compound involved a key coupling reaction. The key fragments are the amine·HCl salt and the acids, which were smoothly coupled by using ethyl (dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in high yield .
- Results/Outcomes : The in vitro growth inhibitory potency of the new compounds exhibits good HDAC activity .
Application 2: Synthesis of Carboxylic Acid Esters
- Summary of Application : Benzyl 2-ethynylpiperidine-1-carboxylate can be used in the synthesis of carboxylic acid esters . Carboxylic acid esters are important in many fields, including the synthesis of organic material compounds, drug molecules, and natural products .
- Methods of Application/Experimental Procedures : The synthesis of carboxylic acid esters involves the use of carboxylic acids as electrophiles or nucleophiles in reactions. Condensation reagents or catalysts connect the carboxylic acids with the alcohols to afford the corresponding esters .
- Results/Outcomes : The synthesis of carboxylic acid esters is a central research topic in organic chemistry, and the development of efficient synthesis methods using carboxylic acids is still ongoing .
Application 3: Fungicidal Activity
- Summary of Application : Benzyl 2-ethynylpiperidine-1-carboxylate has been used in the design of novel strobilurin fungicides . Strobilurins are an important class of agricultural fungicides inspired by natural products isolated from wood-rot Basidiomycetes fungi .
- Methods of Application/Experimental Procedures : A series of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxy-imino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates were designed based on the principle of biologically active splicing and the receptor target structure .
- Results/Outcomes : The fungicidal activity results show that this class of compounds has excellent fungicidal activity, especially against S. sclerotiorum (Lib.) deBary, wheat white powder and puccinia polysora .
Application 4: Synthesis of Benzyl Ethers and Esters
- Summary of Application : Benzyl 2-ethynylpiperidine-1-carboxylate can be used in the synthesis of benzyl ethers and esters . This synthesis involves a key coupling reaction .
- Methods of Application/Experimental Procedures : The synthesis of benzyl ethers and esters involves the use of 2-benzyloxy-1-methylpyridinium triflate . This compound is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Results/Outcomes : The synthesis of benzyl ethers and esters is a central research topic in organic chemistry, and the development of efficient synthesis methods using carboxylic acids is still ongoing .
Application 5: Antimicrobial Activities
- Summary of Application : Benzyl 2-ethynylpiperidine-1-carboxylate has been used in the design of novel antimicrobial agents . These agents have been synthesized using a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .
- Methods of Application/Experimental Procedures : The synthesis of these antimicrobial agents involves a series of reactions between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
- Results/Outcomes : The synthesized antimicrobial agents have shown notable therapeutic importance .
properties
IUPAC Name |
benzyl 2-ethynylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-14-10-6-7-11-16(14)15(17)18-12-13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISJCDCGAUVDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-ethynylpiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-](/img/structure/B1449346.png)

![8-(2-(4-Bromo-2-chlorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1449353.png)



![2-ethyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1449358.png)
![{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1449359.png)

![Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid](/img/structure/B1449362.png)

![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate](/img/structure/B1449364.png)
![1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1449368.png)
